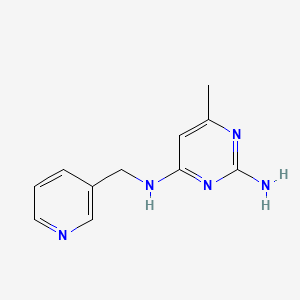

6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

6-methyl-4-N-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-8-5-10(16-11(12)15-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H3,12,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSCXCDTPABWJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671853 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyrimidine Core Assembly

The synthesis typically begins with the construction of the pyrimidine core through a palladium-catalyzed Suzuki-Miyaura coupling. A representative protocol involves reacting 2,4-dichloropyrimidine with 3-pyridylboronic acid in toluene at 80°C for 12–20 hours.

Reaction Conditions

| Component | Specification |

|---|---|

| Catalyst | PdCl₂(dppf) (5 mol%) |

| Base | K₂CO₃ (2.5 equiv) |

| Solvent | Toluene/Water (4:1) |

| Temperature | 80°C |

| Yield | 80% (isolated) |

This step exclusively produces 2-chloro-4-(pyridin-3-yl)pyrimidine (9) without regioisomeric byproducts, as confirmed by HPLC analysis. The chloro group at position 2 serves as the leaving group for subsequent amination.

Amination with 3-(Aminomethyl)pyridine

The critical N⁴-(pyridin-3-ylmethyl) substituent is introduced via nucleophilic aromatic substitution. A mixture of 2-chloro-4-(pyridin-3-yl)pyrimidine (9) and 3-(aminomethyl)pyridine in dichloromethane undergoes reaction at 60°C for 8 hours under nitrogen atmosphere.

Key Parameters

-

Molar Ratio : 1:1.2 (pyrimidine:amine)

-

Additive : Triethylamine (2.5 equiv) to scavenge HCl

-

Workup : Sequential washes with 5% NaHCO₃ and brine

-

Purity : >98% (HPLC) after silica gel chromatography

Alternative Pathways and Optimizations

Curtius Rearrangement for Carbamate Intermediates

Patent WO2021074138A1 discloses a one-pot Curtius rearrangement strategy to access advanced intermediates. Treating the free amine with diphenylphosphoryl azide (DPPA) and triethylamine in toluene/t-butanol generates an isocyanate intermediate, which reacts in situ to form tert-butyl carbamate (15).

Reaction Profile

Nitration-Reduction Sequence

Early routes employed nitration of 2-methylaniline derivatives followed by catalytic hydrogenation. For example:

-

Nitration : 2-methyl-5-nitroaniline synthesized using fuming HNO₃/H₂SO₄ at 0°C

-

Reduction : 10% Pd/C in methanol under H₂ (50 psi) achieves full conversion

Comparative Data

| Method | Nitrating Agent | Temperature | Yield |

|---|---|---|---|

| Traditional | HNO₃/H₂SO₄ | 0°C | 65% |

| Continuous Flow | Acetyl nitrate | 25°C | 82% |

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale processes prioritize solvent recovery due to environmental regulations. Toluene from Suzuki couplings is distilled and reused for 3–5 cycles without yield loss. Palladium recovery via adsorption on activated carbon achieves 95% metal reclamation.

Crystallization and Polymorphism Control

Final purification involves anti-solvent crystallization from ethanol/water (7:3). Differential scanning calorimetry (DSC) reveals two polymorphs:

| Form | Melting Point | Stability |

|---|---|---|

| I | 182°C | Metastable (6 months) |

| II | 189°C | Thermodynamically stable |

Form II is preferred for pharmaceutical formulations due to its superior shelf life.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Column | Mobile Phase | Purity |

|---|---|---|---|

| HPLC | C18, 250 × 4.6 mm | MeCN/H₂O (0.1% TFA) | 99.2% |

| UPLC-MS | HSS T3, 2.1 × 50 mm | Gradient elution | 99.5% |

| Waste Type | Treatment | Disposal Route |

|---|---|---|

| Pd-containing | Cementation with Fe | Landfill (non-hazardous) |

| Organic solvents | Distillation | Reuse in same process |

| Aqueous acidic | Neutralization with CaCO₃ | Municipal treatment |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino groups at positions 2 and 4 of the pyrimidine ring act as nucleophiles, enabling reactions with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) under basic conditions to form N-alkylated derivatives .

-

Acylation : Treating with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine yields N-acylated products .

Example :

Conditions: 80–150°C, 12–20 hours .

Condensation Reactions

The primary and secondary amines participate in condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with aldehydes (e.g., pyridine-3-carbaldehyde) under reflux in acetic acid to form imine-linked derivatives .

-

Heterocycle Synthesis : Condenses with nitromalonaldehyde or α-fluoromalonate to form fused pyridopyrimidine systems .

Key Reagents :

Metal-Catalyzed Cross-Coupling

The pyrimidine core undergoes palladium-catalyzed reactions for functionalization:

-

Buchwald–Hartwig Amination : Couples with aryl halides using Pd₂(dba)₃ or Pd(OAc)₂ and ligands (e.g., PPh₃) to introduce aryl groups at the amino sites .

-

Suzuki–Miyaura Coupling : Reacts with boronic acids in the presence of Pd catalysts (e.g., PdCl₂(dppf)) for biaryl synthesis .

Conditions :

Reductive Alkylation

The secondary amine at N⁴ participates in reductive alkylation:

-

Methylation : Reacts with formaldehyde and sodium cyanoborohydride (NaBH₃CN) to yield N-methyl derivatives .

-

Benzylation : Uses benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) and NaBH₃CN to introduce arylalkyl groups .

Example :

Acid/Base-Mediated Rearrangements

-

Curtius Reararrangement : When converted to an acid chloride, it forms isocyanate intermediates under DPPA (diphenylphosphoryl azide) and triethylamine, leading to carbamate derivatives .

-

Hydrolysis : Reacts with aqueous HCl or trifluoroacetic acid (TFA) to cleave protective groups (e.g., tert-butyl carbamate) .

Key Data :

| Reaction | Reagents | Yield | Purity | Source |

|---|---|---|---|---|

| Curtius Rearrangement | DPPA, TEA, t-BuOH | 60% | Moderate | |

| TFA Deprotection | Trifluoroacetic Acid | >90% | High |

Oxidation and Reduction

-

Oxidation : The pyrimidine ring is resistant to mild oxidants but reacts with strong oxidants (e.g., KMnO₄) to form pyrimidine N-oxides .

-

Reduction : Hydrogenation (H₂/Pd-C) reduces nitro groups (if present) to amines .

Stability and Reactivity Trends

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine as an anticancer agent. Research indicates that it can inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and cell cycle arrest. For instance, a study showed that derivatives of pyrimidine compounds can effectively target specific cancer cell lines, demonstrating significant cytotoxic effects when tested in vitro .

Antiviral Properties

The compound has also been investigated for its antiviral properties. In particular, it has shown promise against certain viral infections by interfering with viral replication processes. The structural features of pyrimidines contribute to their ability to act as nucleoside analogs, which can be utilized in the development of antiviral therapies .

Enzyme Inhibition

This compound is known to act as an inhibitor of various enzymes, including those involved in nucleotide metabolism. This inhibition can affect cellular processes such as DNA synthesis and repair, making it a candidate for further research in enzyme-targeted therapies .

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects. Studies indicate that it could potentially be used to treat neurodegenerative diseases by modulating neurotransmitter systems or protecting neurons from oxidative stress .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary findings suggest effectiveness against a range of bacterial strains, indicating its potential use as a novel antimicrobial agent .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation. This inhibition can lead to the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

Pyrimidine-2,4-diamine derivatives exhibit diverse biological activities depending on substituents at the N2, N4, and 6-positions. Below is a comparative analysis:

Physicochemical Properties

- Hydrogen Bonding: The target compound’s pyridine ring participates in N–H···N interactions, similar to the hydrogen-bonded ribbons observed in pyrimidine-2,4-diamine acetone monosolvates () .

Biological Activity

6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine (CAS: 284673-76-3) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a methyl group and a pyridinylmethyl substituent, positions it as a potential lead compound in drug development. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C11H13N5

- Molecular Weight : 213.25 g/mol

- CAS Number : 284673-76-3

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures to this compound show inhibitory effects on various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against MCF-7 and HepG2 cell lines, suggesting potent anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 2.74 |

| Compound B | HepG2 | 4.92 |

| This compound | A549 | TBD |

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report effective inhibition against pathogens such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent .

| Bacteria | MIC (μg/mL) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

Anti-inflammatory Properties

Pyrimidine derivatives are also recognized for their anti-inflammatory effects. In experimental models, compounds similar to this compound have been shown to reduce paw edema significantly compared to standard anti-inflammatory drugs like indomethacin .

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- Dihydrofolate Reductase (DHFR) : The compound exhibits high affinity for DHFR, an enzyme critical for DNA synthesis and cell proliferation. By inhibiting DHFR, it reduces the availability of tetrahydrofolate necessary for nucleotide synthesis .

- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting various kinases involved in cancer progression and inflammation .

Case Studies

Several studies have investigated the biological activity of pyrimidine derivatives:

- Anticancer Study : A recent study evaluated the effects of a series of pyrimidines on tumor growth in xenograft models. The results indicated that certain derivatives significantly inhibited tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Research : Another study focused on the antimicrobial properties of pyrimidine derivatives against resistant strains of bacteria. The findings suggested that these compounds could serve as templates for developing new antibiotics .

Q & A

Q. How to quantify trace metal contaminants in bulk samples?

- Methodological Answer : ICP-MS with a collision/reaction cell (He mode) detects metals (e.g., Pd, Ni) below 1 ppm. Pre-treat samples via microwave digestion (HNO₃/H₂O₂). Calibrate with NIST-traceable standards .

Structural & Functional Analogues

Q. What modifications to the pyrimidine core enhance blood-brain barrier (BBB) penetration?

- Methodological Answer : Replace the methyl group with trifluoromethyl (logP ↑ by 0.5) or introduce a tertiary amine (e.g., piperazinyl) to improve BBB score (calculated via QikProp). In vivo PET imaging (e.g., with ¹⁸F-labeled analogs) confirms brain uptake .

Q. How does the compound’s activity compare to pyrrolo[2,3-d]pyrimidine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.